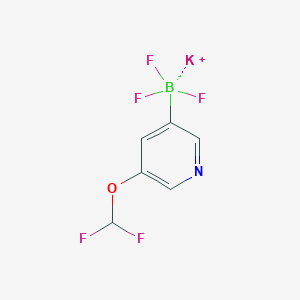
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate
Descripción general
Descripción
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C6H4BF5KNO and a molecular weight of 251.00 g/mol . This compound belongs to the class of boronic acids and is widely used in organic synthesis, medicinal chemistry, and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
The synthesis of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate typically involves the reaction of 5-(difluoromethoxy)pyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of palladium catalysts and boronic acid derivatives, such as this compound, under mild and functional group-tolerant conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a prominent example, where this compound reacts with aryl or vinyl halides to form new carbon–carbon bonds.
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and various solvents (such as tetrahydrofuran or dimethylformamide). The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate has numerous applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon–carbon bonds.
Medicinal Chemistry: This compound is employed in the development of pharmaceuticals, where it aids in the synthesis of biologically active molecules.
Materials Science: It is used in the preparation of advanced materials with specific properties, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst during the Suzuki–Miyaura coupling reaction . This process, known as transmetalation, allows the formation of new carbon–carbon bonds by transferring the organic group from boron to palladium. The palladium catalyst then undergoes reductive elimination to form the final product.
Comparación Con Compuestos Similares
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate can be compared with other boronic acid derivatives, such as:
- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
These compounds share similar reactivity and applications in organic synthesis but differ in their specific substituents and resulting properties. This compound is unique due to the presence of the difluoromethoxy group, which can impart different electronic and steric effects compared to other substituents .
Propiedades
IUPAC Name |
potassium;[5-(difluoromethoxy)pyridin-3-yl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF5NO.K/c8-6(9)14-5-1-4(2-13-3-5)7(10,11)12;/h1-3,6H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIUPXALPNCGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)OC(F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF5KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















